molecular formula C16H19N5 B216104 N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Numéro de catalogue B216104
Poids moléculaire: 281.36 g/mol
Clé InChI: WQZGWZDCCDBDIL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine, also known as CTQ, is a novel chemical compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. CTQ is a triazoloquinoxaline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mécanisme D'action

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine exhibits its pharmacological effects by selectively inhibiting the P2X7 receptor. The P2X7 receptor is a member of the P2X family of purinergic receptors, which are activated by extracellular ATP. The activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to inhibit the activation of the P2X7 receptor by binding to the receptor's allosteric site, thereby preventing the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to exhibit potent and selective inhibition of the P2X7 receptor, which could potentially lead to the development of novel therapeutics for various neurological disorders. N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has also been shown to exhibit anti-inflammatory effects by reducing the release of pro-inflammatory cytokines. Additionally, N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to exhibit anxiolytic effects in animal models, which could potentially lead to the development of novel anxiolytic drugs.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is its potent and selective inhibition of the P2X7 receptor, which could potentially lead to the development of novel therapeutics for various neurological disorders. Additionally, N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to exhibit anti-inflammatory and anxiolytic effects, which could also be useful in the development of novel therapeutics. However, one of the main limitations of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is its relatively low solubility in water, which could make it difficult to use in certain experiments.

Orientations Futures

There are several future directions for the study of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine. One of the main directions is the development of novel therapeutics for various neurological disorders based on the inhibition of the P2X7 receptor. Additionally, the anxiolytic and anti-inflammatory effects of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine could also be further studied for the development of novel therapeutics. Another future direction is the study of the structure-activity relationship of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine and its analogs, which could potentially lead to the development of more potent and selective P2X7 receptor inhibitors. Overall, the study of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has the potential to lead to the development of novel therapeutics for various neurological disorders.

Méthodes De Synthèse

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been synthesized using various methods, including the reaction of 2,3-dichloroquinoxaline with cyclohexylamine, followed by the reaction of the resulting intermediate with 1-methyl-1H-1,2,4-triazole-3-amine. Another method involves the reaction of 2,3-dichloroquinoxaline with cyclohexylamine and 1-methyl-1H-1,2,4-triazole-3-amine in the presence of sodium hydride. The yield of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine obtained using these methods is relatively high, and the purity of the compound can be increased using various purification techniques.

Applications De Recherche Scientifique

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been studied extensively for its potential applications in various scientific research fields. One of the main applications of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is in the field of neuroscience, where it has been shown to exhibit potent and selective inhibition of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that plays a crucial role in various physiological processes, including inflammation, pain, and neurodegeneration. N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to inhibit the activation of the P2X7 receptor, which could potentially lead to the development of novel therapeutics for various neurological disorders.

Propriétés

Nom du produit

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Formule moléculaire

C16H19N5

Poids moléculaire

281.36 g/mol

Nom IUPAC

N-cyclohexyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C16H19N5/c1-11-19-20-16-15(17-12-7-3-2-4-8-12)18-13-9-5-6-10-14(13)21(11)16/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,17,18)

Clé InChI

WQZGWZDCCDBDIL-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2NC4CCCCC4

SMILES canonique

CC1=NN=C2N1C3=CC=CC=C3N=C2NC4CCCCC4

Solubilité

1.5 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.